molecular formula C11H11N3O2S B2905035 N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide CAS No. 886916-08-1

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide

Cat. No.: B2905035
CAS No.: 886916-08-1
M. Wt: 249.29
InChI Key: WMAJKURIYWZTOX-UHFFFAOYSA-N
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Description

N-{5-[4-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 4-(methylsulfanyl)phenyl group and at position 2 with an acetamide moiety. This compound is of interest due to its structural similarity to pharmacologically active oxadiazole derivatives, which often exhibit anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(16-11)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAJKURIYWZTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves the cyclization of appropriate hydrazides with acylating agents. One common method includes the reaction of 4-(methylthio)benzohydrazide with acetic anhydride under reflux conditions to form the desired oxadiazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium hydride, potassium carbonate in polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and acetamide group. These interactions can lead to the inhibition of microbial growth or modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide with analogous compounds, focusing on structural variations, physicochemical properties, and biological activities.

Substituent Effects on the Oxadiazole Ring

Compound Name Substituent at Position 5 Substituent at Position 2 Key Properties Biological Activity
N-{5-[4-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide 4-(Methylsulfanyl)phenyl Acetamide Moderate lipophilicity (logP ~3.0), electron-donating SCH₃ group Potential enzyme inhibition (inferred from structural analogs)
N-(4-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II) 4-Chlorophenyl Acetamide (via methoxy linker) Increased polarity (Cl substituent), rigid methoxy bridge Anti-inflammatory activity (moderate)
2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 2-Furyl Acetamide (via sulfanyl group) Lower molecular weight (331.35 g/mol), furan enhances π-π interactions Not reported; structural similarity suggests antimicrobial potential
4-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide (IIIf) 4-Nitrophenyl Acetamide (via methoxy linker) High polarity (NO₂ group), electron-withdrawing effects Moderate anti-inflammatory activity

Pharmacological Activity Trends

  • Electron-Withdrawing Groups (Cl, NO₂): Compounds like IIIf (4-nitrophenyl) and II (4-chlorophenyl) show moderate anti-inflammatory activity, likely due to enhanced stability and receptor interactions via polar substituents .
  • Electron-Donating Groups (SCH₃): The methylsulfanyl group in the target compound may improve metabolic stability and membrane permeability compared to nitro or chloro derivatives, as SCH₃ is less polar but still modulates electronic effects .

Physicochemical and Structural Insights

  • Lipophilicity: The methylsulfanyl group (logP ~3.0) balances lipophilicity and solubility, whereas nitro (logP ~1.5) and chloro (logP ~2.5) groups reduce lipophilicity, affecting bioavailability .
  • Hydrogen Bonding: Acetamide moieties enhance interactions with enzymes like acetylcholinesterase, as seen in analogs such as N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazol-2-yl]sulfanyl}acetamide .
  • Crystallography: Substituents influence crystal packing; for example, the 4-chlorophenyl group in compound II forms planar geometries conducive to dense packing .

Biological Activity

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in drug development.

Chemical Structure and Synthesis

The compound features a 1,3,4-oxadiazole ring substituted with a methylsulfanyl group and an acetamide functional group. Its IUPAC name reflects its complex structure:

  • IUPAC Name : N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide

The synthesis typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the methylsulfanyl group via nucleophilic substitution.
  • Acetylation to form the final acetamide derivative.

Antimicrobial Properties

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit notable antimicrobial activity. For instance, derivatives similar to N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide have been tested against various bacterial strains:

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus2 μg/mL
Compound BEscherichia coli4 μg/mL
Compound CPseudomonas aeruginosa8 μg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

The anticancer potential of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide has also been investigated. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung cancer)12.5Induction of apoptosis
MCF-7 (Breast cancer)15.8Cell cycle arrest at G2/M phase
HeLa (Cervical cancer)10.0Inhibition of proliferation

The observed IC50 values indicate that the compound exhibits promising anticancer properties, warranting further exploration into its mechanisms and therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide. Variations in substituents on the oxadiazole ring and phenyl moiety significantly influence its activity:

  • Methylsulfanyl Group : Enhances lipophilicity and cellular uptake.
  • Aromatic Substituents : Modifications can lead to increased potency against specific targets.
  • Acetamide Functionality : Plays a critical role in receptor binding and activity modulation.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various oxadiazole derivatives, including N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide. The study concluded that modifications to the methylsulfanyl group significantly affected antibacterial potency against resistant strains of bacteria.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on A549 cells revealed that treatment led to increased apoptosis markers such as caspase activation and PARP cleavage. The study highlighted the potential for developing this compound into a therapeutic agent for lung cancer treatment.

Q & A

Basic: What are the optimal synthetic routes for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves a multi-step process:

Oxadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under reflux conditions (e.g., using dichloromethane or tetrahydrofuran as solvents) .

Substitution at position 5 : Introduction of the 4-(methylsulfanyl)phenyl group via nucleophilic substitution or coupling reactions.

Acetamide functionalization : Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., K₂CO₃) .
Optimization strategies :

  • Control temperature (70–100°C) and pH (neutral to slightly basic) to avoid side reactions.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the methylsulfanyl group .
  • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to confirm substituent positions and acetamide linkage (e.g., acetamide carbonyl at ~168–170 ppm in ¹³C NMR) .
    • 2D NMR (COSY, HSQC) for resolving complex coupling patterns in the oxadiazole and phenyl rings .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 306.08) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can computational modeling predict the biological targets and binding interactions of this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., kinase domains). Focus on the oxadiazole ring’s electron-deficient nature and methylsulfanyl group’s hydrophobicity .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ values) with bioactivity data to design derivatives with enhanced binding affinity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Advanced: What strategies resolve contradictions in reported biological activities of oxadiazole derivatives like this compound?

Answer:

  • Dose-response assays : Establish EC₅₀/IC₅₀ values to distinguish true activity from assay artifacts (e.g., false positives in antimicrobial screens) .
  • Orthogonal assays : Confirm anticancer activity via both MTT and apoptosis assays (Annexin V/PI staining) .
  • Comparative SAR analysis : Compare with analogs (e.g., 4-chlorophenyl vs. methylsulfanyl substituents) to isolate substituent-specific effects .

Advanced: What are the key considerations in designing SAR studies for this compound’s derivatives?

Answer:

  • Functional group variation : Replace methylsulfanyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects on the oxadiazole ring .
  • Bioisosteric replacements : Substitute the acetamide moiety with sulfonamide or urea groups to enhance solubility or target selectivity .
  • Stereochemical control : Introduce chiral centers (e.g., at the acetamide side chain) and evaluate enantiomer-specific activity via chiral HPLC .

Basic: How does the methylsulfanyl substituent influence the compound’s electronic properties and reactivity?

Answer:

  • Electronic effects : The -SCH₃ group is weakly electron-donating (+I effect), increasing electron density on the phenyl ring and altering oxadiazole ring reactivity .
  • Reactivity : Enhances susceptibility to electrophilic substitution at the phenyl ring’s para position.
  • Stability : Prone to oxidation (→ sulfoxide/sulfone) under acidic conditions; stabilize via inert atmospheres .

Advanced: What experimental approaches validate hypothesized mechanisms of action for this compound?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzyme targets (e.g., acetylcholinesterase) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm enthalpic-driven interactions .
  • Enzymatic assays : Monitor inhibition of target enzymes (e.g., COX-2) via UV-Vis spectroscopy (e.g., TMPD oxidation assay) .

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